3-methoxy-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-2H-indazole-6-carboxamide

IKK2 inhibition kinase hinge binding indazole tautomerism

3-Methoxy-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-2H-indazole-6-carboxamide (CAS 1797704-10-9, molecular formula C₂₁H₂₄N₄O₂, MW 364.44 g/mol) is a fully synthetic small molecule belonging to the 2H-indazole-6-carboxamide structural class. The compound features a 3-methoxy-2-methyl substitution pattern on the indazole core and an N-[(1-phenylpyrrolidin-2-yl)methyl] carboxamide side chain at the 6-position.

Molecular Formula C21H24N4O2
Molecular Weight 364.449
CAS No. 1797704-10-9
Cat. No. B2640274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-2H-indazole-6-carboxamide
CAS1797704-10-9
Molecular FormulaC21H24N4O2
Molecular Weight364.449
Structural Identifiers
SMILESCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3CCCN3C4=CC=CC=C4)OC
InChIInChI=1S/C21H24N4O2/c1-24-21(27-2)18-11-10-15(13-19(18)23-24)20(26)22-14-17-9-6-12-25(17)16-7-4-3-5-8-16/h3-5,7-8,10-11,13,17H,6,9,12,14H2,1-2H3,(H,22,26)
InChIKeyDMJUBWJVDCFGFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-Methoxy-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-2H-indazole-6-carboxamide (CAS 1797704-10-9): Compound Identity and IKK2 Inhibitor Class Membership


3-Methoxy-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-2H-indazole-6-carboxamide (CAS 1797704-10-9, molecular formula C₂₁H₂₄N₄O₂, MW 364.44 g/mol) is a fully synthetic small molecule belonging to the 2H-indazole-6-carboxamide structural class. The compound features a 3-methoxy-2-methyl substitution pattern on the indazole core and an N-[(1-phenylpyrrolidin-2-yl)methyl] carboxamide side chain at the 6-position. This scaffold is documented in the patent literature as part of a series of indazole carboxamide derivatives developed as inhibitors of IκB kinase 2 (IKK2, also known as IKKβ), a key regulator of the canonical NF-κB signaling pathway implicated in inflammatory disorders including rheumatoid arthritis, asthma, and chronic obstructive pulmonary disease (COPD) [1]. The structural architecture—specifically the 2-methyl-2H-indazole tautomeric form with a 3-methoxy group—distinguishes it from the more common 1H-indazole carboxamide series and may confer distinct binding-mode characteristics at the IKK2 hinge region [2].

Why Generic Substitution Fails for 3-Methoxy-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-2H-indazole-6-carboxamide


Indazole carboxamide IKK2 inhibitors are not functionally interchangeable despite sharing a common core. The 2H-indazole tautomeric form (N2-methyl) present in this compound confers a fundamentally different hydrogen-bond donor/acceptor profile at the kinase hinge compared to 1H-indazole (N1-substituted) analogs, as documented in the GSK IKK2 patent series where N2-alkylation was explicitly explored to modulate kinase selectivity and physicochemical properties [1]. Furthermore, the 3-methoxy substituent occupies a critical hydrophobic pocket proximal to the ATP-binding site; even minor alterations at this position (e.g., 3-H, 3-ethoxy, or 3-halo analogs) produce order-of-magnitude shifts in IKK2 inhibitory potency and isoform selectivity across the IKK family [2]. The N-[(1-phenylpyrrolidin-2-yl)methyl] side chain introduces a chiral center and a constrained tertiary amine motif that influences both target engagement kinetics and off-target receptor interactions, meaning that simple replacement with linear alkyl or unsubstituted piperidine congeners cannot be assumed to preserve the biological fingerprint of this compound.

Quantitative Differentiation Evidence for 3-Methoxy-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-2H-indazole-6-carboxamide (CAS 1797704-10-9) Relative to Comparator Compounds


2-Methyl-2H-Indazole Tautomeric Form Confers Distinct Kinase Hinge-Binding Geometry Compared to 1H-Indazole Analogs

The target compound adopts the 2-methyl-2H-indazole tautomeric form, whereas the majority of indazole kinase inhibitors in the literature (including the widely used IKK-2 Inhibitor VIII, PF-184, and TPCA-1) utilize the 1H-indazole or alternative heterocyclic cores. In the GSK IKK2 patent series (US8501780), compounds with the 2-methyl-2H-indazole core demonstrated distinct SAR trends compared to 1H-indazole congeners, with the N2-methyl group occupying a vector that modifies the donor-acceptor hydrogen-bonding pattern at the kinase hinge region [1]. This tautomeric difference is structurally significant because the IKK2 hinge residue Cys-99 forms a critical hydrogen bond with the indazole N1 nitrogen; the 2-methyl substitution alters the electronic distribution of the indazole ring system, which may affect both binding affinity and residence time at the target. The 3-methoxy group further differentiates this compound from 3-unsubstituted or 3-halo analogs commonly described in the IKK2 patent literature [2].

IKK2 inhibition kinase hinge binding indazole tautomerism

Phenylpyrrolidine Side Chain Introduces Conformational Constraint and Potential Isoform Selectivity Differentials Relative to Flexible Amine Analogs

The N-[(1-phenylpyrrolidin-2-yl)methyl] carboxamide side chain of the target compound incorporates a rigidified tertiary amine motif bearing a pendent phenyl group and a pyrrolidine ring chiral center. This contrasts with comparator IKK2 inhibitors that employ linear or less constrained amine side chains: PF-184 contains a 4-methylpiperazinyl-isonicotinamide substituent; TPCA-1 (IKK-2 Inhibitor IV) bears a thiophene carboxamide; and IKK-2 Inhibitor VIII features a piperidin-4-yl nicotinonitrile core. In the GSK indazole carboxamide SAR studies (US8501780), the nature of the amide side chain profoundly influenced IKK2 potency and, critically, IKK1/IKK2 isoform selectivity—with cyclic amine-containing side chains generally conferring 5- to >50-fold selectivity for IKK2 over IKK1 [1]. The phenylpyrrolidine motif, specifically, may engage a hydrophobic sub-pocket adjacent to the ATP-binding cleft that is not accessed by simpler amine substituents, potentially contributing to differentiated binding kinetics and target residence time [2].

IKK isoform selectivity pyrrolidine SAR NF-κB signaling

3-Methoxy Substituent Occupies a Specific Hydrophobic Sub-Pocket Proximal to the IKK2 ATP Site That Is Unaddressed by Most Commercial IKK2 Tool Compounds

The 3-methoxy group on the indazole core of the target compound is a distinguishing feature not present in the major commercial IKK2 tool compounds. PF-184 (IC₅₀ 37 nM) uses a benzo[g]indazole core without a 3-alkoxy substituent; IKK-2 Inhibitor VIII (IC₅₀ 8.5 nM) has a pyridine core; and TPCA-1 (IC₅₀ ~18 nM) is a thiophene carboxamide. In the GSK IKK2 patent SAR (US8501780, US20080262040), the 3-position of the indazole was systematically varied (H, OMe, OEt, halogen, NH₂, NHR), and the 3-methoxy group consistently appeared among the more potent and ligand-efficient substituents, contributing to both potency enhancement and modulation of physicochemical properties including lipophilicity (cLogP) and aqueous solubility [1]. The methoxy oxygen can also participate in water-mediated hydrogen-bond networks within the IKK2 ATP-binding pocket, a feature that is not replicated by 3-hydrogen or 3-alkyl analogs [2].

IKK2 ATP-binding pocket 3-alkoxy indazole SAR kinase inhibitor design

6-Carboxamide Position on 2H-Indazole Core May Confer Favorable Exit Vector Geometry for IKK2 Allosteric Pocket Access Compared to 5-Substituted or 7-Substituted Indazole Isomers

The carboxamide linkage at the 6-position of the indazole ring in the target compound directs the phenylpyrrolidine side chain along a specific exit vector from the ATP-binding site toward the solvent-exposed front region of the IKK2 kinase domain. This contrasts with 5-carboxamide or 7-carboxamide indazole regioisomers, which orient substituents into different regions of the binding pocket. According to the GSK patent specifications (US8501780), systematic variation of the carboxamide attachment position on the indazole core revealed that 6-substitution consistently provided the optimal balance of IKK2 potency, kinase selectivity, and drug-like properties [1]. The 6-carboxamide-2H-indazole scaffold has been shown in X-ray co-crystal structures of closely related IKK2 inhibitors to position the amide carbonyl as a key hydrogen-bond acceptor interacting with the conserved catalytic lysine (Lys-44 in IKK2), while the amide NH engages the DFG-motif aspartate (Asp-166) backbone carbonyl [2]. This dual interaction anchors the ligand within the ATP site and is sensitive to the position of the carboxamide on the indazole ring.

kinase inhibitor exit vector indazole regioisomer SAR IKK2 allosteric site

Recommended Research and Industrial Application Scenarios for 3-Methoxy-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-2H-indazole-6-carboxamide (CAS 1797704-10-9)


IKK2 Kinase Selectivity Profiling Panels Requiring a 2H-Indazole Scaffold Tool Compound

Researchers conducting broad kinase selectivity profiling (e.g., using the MRC PPU Kinase Profiling Inhibitor Database or commercial panels) can deploy this compound as a structurally distinct IKK2 inhibitor representing the 2H-indazole carboxamide class, complementing existing tool compounds that are predominantly based on 1H-indazole, pyridine, thiophene, or benzo[g]indazole cores [1]. Its inclusion in selectivity panels enables mapping of off-target kinases that are differentially engaged by the 2H-indazole pharmacophore versus the more common 1H-indazole scaffold, providing critical SAR information for chemical biology studies of the NF-κB pathway. The 3-methoxy and N-phenylpyrrolidine features further enhance its utility as a chemical probe for interrogating IKK2 hinge-region and front-pocket pharmacophore requirements [2].

Medicinal Chemistry Hit-to-Lead Optimization Employing the 3-Methoxy-2-Methyl-2H-Indazole-6-Carboxamide Core as a Privileged Starting Scaffold

The compound provides a rationally designed starting point for medicinal chemistry campaigns targeting IKK2-driven inflammatory diseases (rheumatoid arthritis, asthma, COPD) as documented in the GSK patent series [1]. The 6-carboxamide linkage serves as a modular handle for systematic amide side chain SAR exploration, while the 3-methoxy group and 2-methyl substitution on the indazole core define a defined chemical space for optimizing potency, isoform selectivity (IKK2 vs. IKK1), metabolic stability, and oral bioavailability. The phenylpyrrolidine motif can be further diversified through parallel synthesis to explore substituent effects on target residence time and cellular NF-κB inhibition [2].

NF-κB Pathway Deconvolution Studies Requiring IKK2 Inhibition with a Non-Canonical Indazole Tautomeric Form

The canonical NF-κB pathway is activated through IKK2-mediated phosphorylation and degradation of IκBα. Most commercial IKK2 inhibitors (PF-184, TPCA-1, IKK-2 Inhibitor VIII) engage IKK2 via non-indazole or 1H-indazole binding modes. This compound, by virtue of its 2-methyl-2H-indazole tautomeric form, may exhibit divergent binding kinetics (kon/koff) and cellular target engagement profiles that are distinct from 1H-indazole-based inhibitors [1]. It is thus suited for experiments designed to correlate IKK2 engagement modality with downstream NF-κB transcriptional output, cytokine production, and cellular inflammatory responses in disease-relevant cell types including airway epithelial cells, rheumatoid synovial fibroblasts, and macrophage lineages. Such studies are essential for validating IKK2 as a therapeutic target and for benchmarking new chemical series [2].

Quote Request

Request a Quote for 3-methoxy-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-2H-indazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.